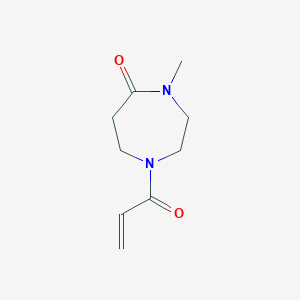

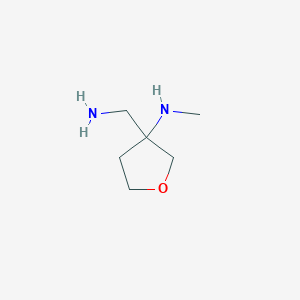

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer. TAK-659 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Synthesis and Stability of Imidazole Sulfonyl Compounds

Research indicates that imidazole-1-sulfonyl azide and its salts, closely related to the queried compound, are valuable for diazo-transfer reactions, particularly in converting primary amines to azides. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, for instance, is highlighted for its stability and safety over other salts, making it a preferred choice for large-scale synthesis without the risks associated with its parent compound or HCl salt (Potter et al., 2016). This property could imply that derivatives like the queried compound may possess inherent stability useful for safe handling and storage in research settings.

Applications in Heterocyclic Compound Synthesis

Further studies show that imidazole sulfonyl derivatives are instrumental in synthesizing heterocyclic compounds, such as 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, through multicomponent reactions followed by intramolecular nucleophilic substitution. This method demonstrates the versatility of these compounds in creating complex heterocycles efficiently, indicating potential utility in synthesizing a wide range of biologically active molecules (Banfi et al., 2007).

Utility in Antimicrobial and Anticancer Research

Compounds with imidazole and sulfonyl groups have been explored for their antimicrobial and anticancer properties. For example, 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones have shown significant anti-inflammatory and analgesic activities in preclinical models, hinting at their potential in developing new therapeutic agents (Sharpe et al., 1985). This suggests that related compounds, including the queried chemical, may also possess valuable biological activities worth investigating in scientific research.

Propiedades

IUPAC Name |

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S2/c19-14(9-12-3-1-8-22-12)17-4-2-5-18(7-6-17)23(20,21)13-10-15-11-16-13/h1,3,8,10-11H,2,4-7,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVOJGBKIYTUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)